1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane
Overview
Description
1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane is a siloxane-based compound with the molecular formula C20H38O5Si2. It is known for its unique chemical structure, which includes two methacrylate groups attached to a tetramethyldisiloxane backbone.
Mechanism of Action
Target of Action
This compound is a type of organosilicon compound, which are often used in materials science and polymer chemistry .
Mode of Action
Given its chemical structure, it likely interacts with its targets through its methacryloxybutyl groups . These groups are known to participate in polymerization reactions, which could lead to changes in the physical properties of the material .
Biochemical Pathways
Organosilicon compounds like this one are often used in the synthesis of silicon-based polymers, which have a wide range of applications in materials science .
Pharmacokinetics
As a silicon-based compound, it is likely to have different pharmacokinetic properties compared to carbon-based compounds .
Result of Action
Given its potential role in polymerization reactions, it could contribute to the formation of materials with unique physical properties .
Action Environment
The action, efficacy, and stability of 1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane can be influenced by various environmental factors. For instance, the presence of initiators or catalysts could affect the rate and extent of polymerization reactions . Additionally, factors such as temperature and pH could also influence its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane can be synthesized through a multi-step process. One common method involves the reaction of octamethylcyclotetrasiloxane with bis(4-methacryloyloxybutyl)tetramethyldisiloxane in the presence of trifluoromethanesulfonic acid as an initiator. The reaction mixture is stirred vigorously at room temperature for 24 hours. Sodium bicarbonate is then added, and the mixture is stirred for an additional 24 hours. The resultant solution is filtered and vacuum stripped to remove unreacted silicone cyclics, yielding a viscous, clear fluid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane undergoes various chemical reactions, including:
Polymerization: The methacrylate groups can undergo free-radical polymerization to form cross-linked polymers.
Hydrosilylation: The compound can react with hydrosilanes in the presence of a catalyst to form siloxane-based polymers.
Esterification: The ester groups can participate in esterification reactions with alcohols and acids.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Hydrosilylation: Platinum-based catalysts, such as Karstedt’s catalyst, are often employed.
Esterification: Acid catalysts like sulfuric acid or base catalysts like sodium hydroxide can be used.
Major Products Formed
Cross-linked Polymers: Resulting from polymerization reactions.
Siloxane-based Polymers: Formed through hydrosilylation.
Various Esters: Produced from esterification reactions.
Scientific Research Applications
1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of advanced polymers and copolymers with unique properties.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential in creating hydrogels and other materials for tissue engineering and regenerative medicine.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane
- 1,3-Bis(2-methacryloxyethyl)tetramethyldisiloxane
- 1,3-Bis(4-acryloxybutyl)tetramethyldisiloxane
Uniqueness
1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane is unique due to its specific methacrylate group positioning and the length of the butyl spacer. This structure imparts distinct properties, such as enhanced flexibility and reactivity, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
4-[[dimethyl-[4-(2-methylprop-2-enoyloxy)butyl]silyl]oxy-dimethylsilyl]butyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O5Si2/c1-17(2)19(21)23-13-9-11-15-26(5,6)25-27(7,8)16-12-10-14-24-20(22)18(3)4/h1,3,9-16H2,2,4-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFACZWMAJBYXEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCC[Si](C)(C)O[Si](C)(C)CCCCOC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O5Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373500 | |
Record name | (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)di(butane-4,1-diyl) bis(2-methylprop-2-enoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70877-11-1 | |
Record name | (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)di(butane-4,1-diyl) bis(2-methylprop-2-enoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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